molecular formula C26H54O8 B1211360 Dodecylheptaglycol CAS No. 3055-97-8

Dodecylheptaglycol

Cat. No.: B1211360
CAS No.: 3055-97-8
M. Wt: 494.7 g/mol
InChI Key: DWHIUNMOTRUVPG-UHFFFAOYSA-N
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Safety and Hazards

Heptaethylene glycol monododecyl ether can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Dodecylheptaglycol can be synthesized through the ethoxylation of dodecanol (lauryl alcohol) with ethylene oxide. The reaction typically involves the use of a catalyst such as potassium hydroxide (KOH) under controlled temperature and pressure conditions . Industrial production methods often involve continuous processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Dodecylheptaglycol primarily undergoes reactions typical of non-ionic surfactants. These include:

Common reagents used in these reactions include strong acids or bases, and the major products formed depend on the specific reaction conditions.

Comparison with Similar Compounds

Dodecylheptaglycol is similar to other non-ionic surfactants such as:

Its uniqueness lies in its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in certain applications compared to its analogs.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54O8/c1-2-3-4-5-6-7-8-9-10-11-13-28-15-17-30-19-21-32-23-25-34-26-24-33-22-20-31-18-16-29-14-12-27/h27H,2-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHIUNMOTRUVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062816
Record name Heptaethylene glycol monododecyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3055-97-8
Record name Heptaethylene glycol dodecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3055-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol
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Record name 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptaethylene glycol monododecyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21-heptaoxatritriacontanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: C₁₂E₇ comprises a hydrophilic heptaethylene glycol head group and a hydrophobic dodecyl alkyl chain. [] This amphiphilic nature drives self-assembly into micelles in aqueous solutions, with the hydrophobic tails clustering together to minimize contact with water, while the hydrophilic heads interact with the surrounding water molecules. [, , ]

A: C₁₂E₇ forms micelles that provide a hydrophobic environment for both the sensitizer and MV²⁺. [, ] The efficiency of the photoreduction process is influenced by the structure of the thiacarbocyanine sensitizer, specifically the length of its alkyl chains. Sensitizer molecules with two long alkyl chains, like 3,3′-dioctadecylthiacarbocyanine (C18–18), exhibit higher fluorescence yields and facilitate faster MV²⁺ reduction rates compared to those with shorter chains. This is attributed to the larger effective volume associated with intramolecular twisting motion in the excited state of C18–18 and easier access of MV²⁺ to C18–18 within the micellar phase. []

A: Yes, research demonstrates the use of C₁₂E₇ in a low-temperature inverse micelle solvothermal method to synthesize germanium nanocubes. [] The surfactant acts as a capping agent, controlling the growth and morphology of the nanostructures.

A: Studies exploring mixtures of C₁₂E₇ with the organogelator 12-hydroxyoctadecanoic acid (12-HOA) reveal complex interactions. While 12-HOA typically acts as a gelator, in the presence of C₁₂E₇ it exhibits a dual role, functioning both as a gelator and a co-surfactant. [] This dual behavior influences the formation and stability of lyotropic liquid crystalline phases, destabilizing the hexagonal phase and stabilizing the lamellar phase. []

A: C₁₂E₇ interacts with DBS, impacting the formation of gelled lyotropic liquid crystals. Research shows that DBS can gel various phases of the H₂O-C₁₂E₇ system, including the lamellar Lα phase, the bicontinuous cubic V1 phase, and the hexagonal H1 phase. [] The sol-gel transition temperature of these gelled systems can be controlled by adjusting the concentration of DBS. [] Interestingly, the presence of C₁₂E₇ leads to the formation of twisted DBS gel fibers arranged in bundles, a feature not observed in binary DBS gels. [] This suggests a specific interaction between the surfactant and the gelator, influencing the final microstructure.

A: Yes, C₁₂E₇ micelles can solubilize alkanethiols in aqueous solutions, facilitating their delivery to gold surfaces for SAM formation. [] Kinetic studies using C₁₂E₇ micellar solutions have provided valuable insights into the diffusion-limited adsorption processes involved in SAM formation. [, ] The size of the micelles, the concentration of the alkanethiol, and its chain length all influence the kinetics of SAM formation. []

A: Molecular dynamics simulations have been employed to investigate the impact of calcium ions (Ca²⁺) on the foam stability of C₁₂E₇ solutions. [, ] Compared to anionic surfactants like sodium dodecyl sulfate (SDS), which exhibit decreased foam stability with increasing Ca²⁺ concentrations, C₁₂E₇ maintains its foam performance in the presence of Ca²⁺. [] This difference in behavior is attributed to the specific interaction configurations between the calcium ions and the surfactant molecules. []

A: Various analytical techniques have been employed to study C₁₂E₇. Small-angle neutron scattering (SANS) has been used to investigate the size and shape of C₁₂E₇ micelles in heavy water (D₂O) solutions at different temperatures and concentrations. [] Refractometry has been used to determine the refractive index of C₁₂E₇. [] Additionally, dielectric spectroscopy has been utilized to investigate the static dielectric constant of binary liquid mixtures containing C₁₂E₇. []

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